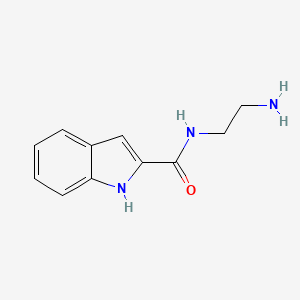

N-(2-aminoethyl)-1H-indole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

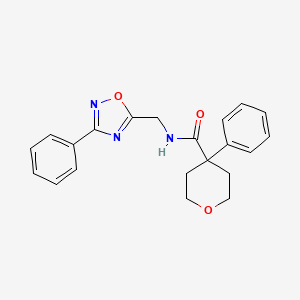

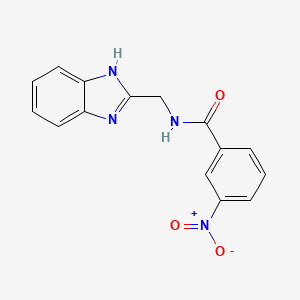

“N-(2-Aminoethyl)-1H-indole-2-carboxamide” likely refers to a compound that contains an indole group, which is a common structure in many natural products and pharmaceuticals . The “N-(2-aminoethyl)” part suggests the presence of an aminoethyl group attached to the nitrogen atom of the indole . The “carboxamide” part indicates the presence of a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and an amine (NH2) linked to the same carbon atom .

Molecular Structure Analysis

The molecular structure of “N-(2-aminoethyl)-1H-indole-2-carboxamide” would be expected to feature an indole ring system, an aminoethyl group, and a carboxamide group . The exact arrangement of these groups would depend on the specific locations of the bonds within the molecule .

Chemical Reactions Analysis

The chemical reactions of “N-(2-aminoethyl)-1H-indole-2-carboxamide” would likely be influenced by the presence of the indole, aminoethyl, and carboxamide groups . For example, the indole group might undergo electrophilic substitution reactions, while the aminoethyl group could participate in reactions involving the amine functionality .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-aminoethyl)-1H-indole-2-carboxamide” would be influenced by its molecular structure . For example, the presence of the polar carboxamide group might enhance its solubility in polar solvents, while the aromatic indole group might contribute to its UV/Vis absorption properties .

Scientific Research Applications

Peptide Nucleic Acids (PNAs) with Chiral Backbone Modifications

Background

A peptide nucleic acid (PNA) is a synthetic nucleic acid mimic where the sugar-phosphate backbone of DNA is replaced by a peptide backbone. PNAs exhibit several advantageous properties, including high affinity for complementary DNA and RNA, resistance to nucleases and proteases, and low protein binding affinity .

- Antisense and Antigene Therapy:

- Researchers have explored chiral PNAs for treating genetic disorders, viral infections, and cancer .

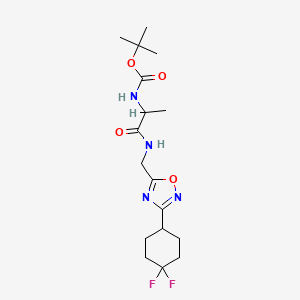

Synthesis of N-(Boc-Aminoethylglycin)thymine Ethyl Ester

Background

N-(Boc-Aminoethylglycin)thymine Ethyl Ester is a monomer used in nucleic acid research. It is synthesized from the backbone Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate and thymine nucleobase .

Applications

- Oligonucleotide Synthesis :

Amine-Modified Spherical Cellulose Nanocrystal (CNC) Aerogels

Background

Cellulose nanocrystals (CNCs) are renewable nanomaterials derived from cellulose. Amine modification enhances their reactivity and versatility .

Applications

- Drug Delivery and Tissue Engineering: Adsorbents and Catalyst Supports:

Mechanism of Action

Target of Action

The primary target of N-(2-aminoethyl)-1H-indole-2-carboxamide Similar compounds have been shown to interact with various receptors and enzymes in the body .

Mode of Action

The exact mode of action of N-(2-aminoethyl)-1H-indole-2-carboxamide It is likely that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by N-(2-aminoethyl)-1H-indole-2-carboxamide Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(2-aminoethyl)-1H-indole-2-carboxamide These properties would impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .

Result of Action

The molecular and cellular effects of N-(2-aminoethyl)-1H-indole-2-carboxamide Similar compounds have been shown to have various effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-aminoethyl)-1H-indole-2-carboxamide . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets .

Safety and Hazards

The safety and hazards associated with “N-(2-aminoethyl)-1H-indole-2-carboxamide” would depend on its specific physical and chemical properties . For example, if it is a solid at room temperature, it might pose a dust explosion hazard. If it is a liquid, it might pose a fire hazard. Its toxicity would depend on factors such as its specific biological activity and the dose .

Future Directions

The future directions for research on “N-(2-aminoethyl)-1H-indole-2-carboxamide” could include further studies to elucidate its mechanism of action, optimize its synthesis, and evaluate its potential applications . For example, it might be investigated as a potential therapeutic agent for various diseases, or as a building block for the synthesis of more complex molecules .

properties

IUPAC Name |

N-(2-aminoethyl)-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-5-6-13-11(15)10-7-8-3-1-2-4-9(8)14-10/h1-4,7,14H,5-6,12H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWRNAVXBIRDFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2601343.png)

![2-[N-(furan-2-ylmethyl)4-methylbenzenesulfonamido]acetic acid](/img/structure/B2601344.png)

![6-Bromo-3-methyl-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B2601345.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2601356.png)

![4-chloro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2601357.png)

![N-(benzo[d]thiazol-6-yl)-4-fluorobenzamide](/img/structure/B2601358.png)